3-[(6-Aminohexyl)amino]propanenitrile
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Overview
Description
Propanenitrile, 3-[(6-aminohexyl)amino]- is an organic compound with the molecular formula C9H19N3. This compound contains a nitrile group (-CN) and an amino group (-NH2) attached to a hexyl chain. It is a versatile molecule used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-[(6-aminohexyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 1,6-diaminohexane with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of propanenitrile, 3-[(6-aminohexyl)amino]- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-[(6-aminohexyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Produces corresponding oxides or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms substituted nitriles or amines.
Scientific Research Applications
Propanenitrile, 3-[(6-aminohexyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanenitrile, 3-[(6-aminohexyl)amino]- exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Aminopropionitrile: Contains a shorter carbon chain but similar functional groups.
Butyronitrile: Has a similar nitrile group but different chain length.
Hexylamine: Lacks the nitrile group but has a similar hexyl chain.
Uniqueness
Propanenitrile, 3-[(6-aminohexyl)amino]- is unique due to its combination of a long hexyl chain with both amino and nitrile functional groups. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
3-(6-aminohexylamino)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c10-6-3-1-2-4-8-12-9-5-7-11/h12H,1-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCGQVQMXLXJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNCCC#N)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50786524 |
Source
|
Record name | 3-[(6-Aminohexyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50786524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4748-74-7 |
Source
|
Record name | 3-[(6-Aminohexyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50786524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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